molecular formula C25H26ClFN4O3 B12504199 2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B12504199
M. Wt: 484.9 g/mol
InChI Key: RJXHQHZDWXNKQX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidin-4-one core, substituted with chlorophenyl, fluorophenyl, and piperazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate diketones and amidines under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the fluorophenylpiperazine moiety: This can be done through a coupling reaction between 2-fluorophenylpiperazine and an activated ester or acid chloride derivative of the pyrimidin-4-one core.

    Final modifications: The hydroxyethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidin-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C25H26ClFN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-(2-hydroxyethyl)-6-methylpyrimidin-4-one

InChI

InChI=1S/C25H26ClFN4O3/c1-17-20(10-15-32)25(34)31(24(28-17)18-6-8-19(26)9-7-18)16-23(33)30-13-11-29(12-14-30)22-5-3-2-4-21(22)27/h2-9,32H,10-16H2,1H3

InChI Key

RJXHQHZDWXNKQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)CCO

Origin of Product

United States

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